5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2S3/c1-24-16-5-3-2-4-15(16)13-21-10-8-14(9-11-21)12-20-26(22,23)18-7-6-17(19)25-18/h2-7,14,20H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWRWAUKMKVZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. Starting materials such as thiophene derivatives, piperidine, and bromine sources undergo a series of reactions including nucleophilic substitution, coupling reactions, and sulfonamidation under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial-scale production would require optimization of the synthetic route to ensure high yield and purity. Techniques such as flow chemistry and the use of catalytic systems could be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the structure may participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo various redox reactions depending on the reagents and conditions.
Coupling Reactions: The thiophene ring and other groups can engage in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or other strong bases can facilitate substitution at the bromine site.
Redox Reactions: Common oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or nickel-based complexes.
Major Products Formed
The major products would depend on the nature of the reaction, often yielding derivatives with modifications at the bromine or sulfonamide positions.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide against various bacterial strains, particularly multidrug-resistant pathogens.
Case Study: Efficacy Against Multidrug-Resistant Bacteria
A study conducted on the compound's efficacy against Klebsiella pneumoniae , a common multidrug-resistant pathogen, showed promising results. The Minimum Inhibitory Concentration (MIC) was determined to be 0.39 μg/mL, indicating strong antibacterial activity. The compound exhibited favorable interactions with bacterial proteins, suggesting mechanisms of action that may involve disruption of bacterial cell functions .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Its structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Cytotoxicity Evaluation
In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed significant reductions in cell viability at concentrations above 10 µM. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Intermediate : Using appropriate amines and aldehydes.
- Introduction of the Benzyl Group : Via nucleophilic substitution.
- Sulfonamide Formation : By reacting with sulfonyl chloride.
- Final Modifications : Such as bromination and methylthio group introduction.
These synthetic routes can be optimized for yield and purity using various reaction conditions and catalysts .
Mechanism of Action
The mechanism by which 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects would depend on its interaction with biological targets. It may involve:
Molecular Targets: Enzyme inhibition or receptor binding specific to the sulfonamide structure.
Pathways Involved: Could influence metabolic pathways or signaling cascades relevant to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-sulfonamide Derivatives
The evidence highlights several thiophene-2-sulfonamide analogs, which differ in their substituents on the sulfonamide nitrogen:
- N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8, ) :
- Substituent: 3-Oxocyclohexyl group.
- Synthesis: 73% yield via hypervalent iodine-catalyzed conjugate addition.
- Physical State: White solid.
- Key Difference: The simpler cyclohexyl group lacks the piperidine and aromatic benzyl modifications seen in the target compound, likely reducing its lipophilicity and steric bulk .
- 5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (Compound 9, ): Substituent: 3-Oxocyclohexyl group with a 5-bromo-thiophene core. Synthesis: 81% yield under similar conditions. Physical State: White solid. However, the absence of the piperidine-benzyl moiety limits its structural complexity compared to the target compound .
Piperidine-Containing Sulfonamides
- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide (): Substituent: Pyrimidine-thioether and piperidine groups. Structural Note: Combines sulfonamide, bromine, and piperidine motifs but lacks the thiophene ring and methylthio-benzyl group. Relevance: Demonstrates the versatility of bromine and piperidine in modulating bioactivity, though the core scaffold differs significantly .
- 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (): Substituent: Triazole ring with 3-chlorophenylmethyl. This compound exemplifies how heterocyclic variations impact molecular properties .
Functionalized Sulfonamides with Aromatic Moieties
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Substituent: 4-Bromophenyl and thienyl groups. Pharmacological Note: Reported antimycobacterial activity highlights the importance of bromine and thiophene in bioactive molecules. However, the acetamide linker distinguishes it from sulfonamide-based compounds .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s piperidine-benzyl-thiophene architecture likely requires advanced coupling strategies, such as palladium-catalyzed cross-coupling (as in ) or microwave-assisted synthesis .
- Its methylthio-benzyl group may confer unique pharmacokinetic properties, such as enhanced membrane permeability or sulfur-mediated interactions.
- Structural Insights : The piperidine ring’s conformational flexibility could influence target binding compared to rigid analogs like triazoles or pyrimidines .
Biological Activity
5-Bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, a sulfonamide group, and a piperidine moiety. Its molecular formula is , and it features both electron-donating and electron-withdrawing groups, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known for its role in inhibiting certain enzymes, while the piperidine ring can enhance binding affinity to targets such as receptors or enzymes involved in disease pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The IC50 values for related compounds often fall within the range of 2.93 µM to 19.53 µM, demonstrating potent inhibitory effects on cell proliferation .
Antiviral Activity
Heterocyclic compounds like this one have been explored for their antiviral properties. Research has shown that certain derivatives can inhibit viral replication by targeting viral enzymes such as polymerases. The effectiveness can be quantified by measuring the EC50 values, indicating the concentration required to achieve half-maximal effect .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related compounds, several derivatives were tested against MCF-7 and A-549 cell lines. The most potent derivative exhibited an IC50 of 2.93 µM against MCF-7 cells, outperforming standard chemotherapy agents like doxorubicin . The study also evaluated apoptotic markers, revealing that these compounds can induce apoptosis through caspase activation.
Study 2: Antiviral Mechanism
Another study focused on the antiviral activity of similar compounds against Hepatitis C virus (HCV). The derivatives demonstrated significant inhibition of HCV NS5B polymerase with IC50 values around 32.2 μM . This suggests that modifications in the chemical structure can enhance antiviral efficacy.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to introduce the bromothiophene or piperidine moieties. Microwave-assisted synthesis (60°C, 300 W, THF solvent) reduces reaction time and improves yields .
- Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., Et₃N or NaHCO₃).
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/CH₂Cl₂) for high purity .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | Reduces side reactions |
| Solvent | Dry THF or DMF | Enhances solubility |
| Temperature | 60–80°C (microwave) | Shortens reaction time |
Q. Which analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths/angles (e.g., S–N bond: 1.76 Å, Br–C: 1.89 Å) and confirms stereochemistry .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.45–2.70 ppm (piperidine CH₂), δ 7.20–7.60 ppm (aromatic protons) .
- ¹³C NMR : Sulfonamide carbon at ~110 ppm, thiophene carbons at 125–135 ppm .
- Mass spectrometry : ESI-MS (m/z 514.2 [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
- Core modifications : Compare analogs with:
- Piperidine substitutions : Replace methylthio-benzyl with morpholine or thiomorpholine .
- Thiophene modifications : Introduce chloro or nitro groups at position 5 .
- Assay design :
- Enzyme inhibition : Test against carbonic anhydrase or kinases (IC₅₀ values using fluorometric assays) .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cells .
Q. Example SAR Data :
| Derivative | Enzyme Inhibition (IC₅₀, nM) | LogP |
|---|---|---|
| Parent compound | 120 ± 15 | 3.2 |
| Morpholine analog | 85 ± 10 | 2.8 |
| 5-Nitrothiophene derivative | 45 ± 5 | 3.5 |
Q. How can contradictions in biological activity data be resolved (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assay protocols :
- Use consistent cell lines (e.g., U87MG glioma cells for cytotoxicity ).
- Control pH (7.4) and temperature (37°C) in enzymatic assays .
- Validate compound stability : Perform HPLC pre-/post-assay to detect degradation .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LXF for kinases) to identify key interactions (e.g., hydrogen bonds with Arg112 or π-π stacking with Phe330) .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- QSAR models : Develop using MOE descriptors (e.g., polar surface area, H-bond donors) to correlate with IC₅₀ .
Q. How can green chemistry principles be applied to scale up synthesis?
Methodological Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce heavy metal waste .
- Energy efficiency : Use flow reactors for continuous synthesis at 50°C .
Q. What strategies mitigate challenges in crystallizing the compound for X-ray analysis?
Methodological Answer:
- Co-crystallization : Add 10% DMSO to enhance lattice formation .
- Temperature gradient : Slow cooling from 60°C to 4°C over 48 hours .
- Seed crystals : Introduce microcrystals of analogous sulfonamides to induce nucleation .
Contradictions & Limitations
- Bioactivity variability : Discrepancies in antiviral vs. anticancer activity may arise from assay sensitivity (e.g., MTT vs. SRB assays) .
- Synthetic yields : Microwave methods (70% yield) vs. traditional heating (45%) highlight energy efficiency trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
